![molecular formula C11H8ClNO3 B1604830 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 39900-81-7](/img/structure/B1604830.png)
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as 5-chloro-2-methoxybenzaldehyde, is a compound belonging to the family of benzaldehydes, which are commonly used in organic synthesis. It is a versatile and useful intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of applications in organic synthesis and is used in the synthesis of several drugs, agrochemicals, and other organic compounds.
Scientific Research Applications
Photoluminescent Materials
New Photoluminescent Conjugated Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed for electronic applications due to their strong photoluminescence, high photochemical stability, good solubility, and processability into thin films. These materials show promise for use in electronic devices owing to their orange coloration in solution and strong photoluminescent properties (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Efficient Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be good corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased efficiency with concentration and offer potential for industrial applications in corrosion protection (Zarrouk et al., 2015).
Organic Electronics and Solar Cells
Electron Transport Layer for Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its high conductivity and electron mobility, along with the creation of an interfacial dipole moment, significantly enhances the power conversion efficiency of the devices (Hu et al., 2015).
Luminescent Polymers
Highly Luminescent Polymers with N-Aryl DPP Chromophore : Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yields, making them suitable for optoelectronic applications. Their solubility in common organic solvents and distinct optical properties differentiate them for use in light-emitting devices and sensors (Zhang & Tieke, 2008).
Anticancer Therapeutics
Pyrrole Derivatives as Anti-Cancer Therapeutics : Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer growth, such as EGFR and VEGFR. These compounds demonstrate the ability to form stable complexes with the target proteins, indicating their potential as competitive inhibitors and antioxidants for anticancer therapy (Kuznietsova et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea, has been reported to target theSerine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in DNA damage response and cell cycle regulation.
Biochemical Pathways
If it indeed targets the serine/threonine-protein kinase chk1, it could potentially influence theDNA damage response pathway and the cell cycle regulation pathway .
Result of Action
If it acts on the Serine/threonine-protein kinase Chk1, it could potentially influence cell cycle progression and the cellular response to DNA damage .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUCWYKHXDVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351832 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39900-81-7 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.